quinolin-8-yl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid 8-quinolinyl ester is an amidobenzoic acid.
Scientific Research Applications
Anticorrosive Applications
Quinoline derivatives, including structures similar to quinolin-8-yl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate, have shown significant effectiveness as anticorrosive materials. Their high electron density facilitates the formation of stable chelating complexes with surface metallic atoms, offering protection against metallic corrosion. This has been particularly noted in environments where corrosion inhibitors are essential for prolonging the life of metal structures (Verma, Quraishi, & Ebenso, 2020).
Biological Activities and Medical Chemistry
The synthesis and exploration of quinoline derivatives have been a point of interest in medicinal chemistry due to their potential in treating various diseases. For example, benzimidazole-quinoline compounds have been investigated for their therapeutic potential against cancer, bacterial and fungal infections, DNA damage, and more. The hybridization of bioactive heterocyclic moieties in a single molecular platform suggests a promising approach to novel antimicrobial drug discovery (Salahuddin et al., 2023).
Immune Response Modulation
Imiquimod and its analogues, which include quinoline derivatives, have demonstrated the ability to activate the immune system through localized induction of cytokines. This class of compounds has been shown to possess immunoregulatory, antiviral, antiproliferative, and antitumor activities, offering insights into their use as topical agents for treating various cutaneous diseases (Syed, 2001).
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
quinolin-8-yl 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H22N2O4/c1-15-7-12-19-20(14-15)24(29)27(23(19)28)18-10-8-17(9-11-18)25(30)31-21-6-2-4-16-5-3-13-26-22(16)21/h2-6,8-11,13,15,19-20H,7,12,14H2,1H3 |
InChI Key |
FRIOBXUBAMOZEG-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.